
Methyl 3-(chloromethyl)-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “Methyl 3-(chloromethyl)-5-nitrobenzoate” can be inferred from its name. It likely contains a benzene ring (from the “benzoate” part), attached to a carboxylate group that is esterified with a methyl group. The benzene ring is substituted at the 3-position with a chloromethyl group and at the 5-position with a nitro group .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Methyl 3-(chloromethyl)-5-nitrobenzoate serves as a valuable intermediate in the synthesis of various bioactive compounds. Researchers have utilized it to create novel anticancer agents, anti-inflammatory drugs, and other therapeutic molecules . Its chloromethyl group allows for further functionalization, making it a versatile building block.
Anticancer Agents
In the pursuit of effective cancer treatments, scientists have explored derivatives of 3-(chloromethyl)-5-nitrobenzoate. These derivatives exhibit promising anticancer activity in vitro. By modifying the structure around the chloromethyl group, researchers aim to enhance potency and selectivity against cancer cells .
Organic Synthesis and Functionalization
The compound’s chloromethyl functionality enables diverse transformations. It can be converted into 2-hydroxymethyl-4(3H)-quinazolinones, which serve as intermediates in various synthetic pathways. These quinazolinones find applications beyond anticancer research, including in drug discovery and materials science .
Heterocyclic Chemistry
Methyl 3-(chloromethyl)-5-nitrobenzoate belongs to the quinazolinone family, a class of heterocyclic compounds. Quinazolinones exhibit interesting biological activities and have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and more .
Materials Science
Researchers explore the use of this compound in designing functional materials. Its chloromethyl group can participate in polymerization reactions, leading to polymers with tailored properties. These materials may find applications in coatings, sensors, or drug delivery systems .
Education and Pedagogy
Methyl 3-(chloromethyl)-5-nitrobenzoate serves as an illustrative example in organic chemistry courses. Students learn about electrophilic aromatic substitution, functional group transformations, and the significance of chloromethyl moieties.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(chloromethyl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXACQYGFPAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chloromethyl)-5-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-Benzyl-4-(dimethylamino)-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-enamide](/img/structure/B2479759.png)
![1,3-dimethyl-5-(5-methylthiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2479760.png)
![2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one](/img/structure/B2479762.png)
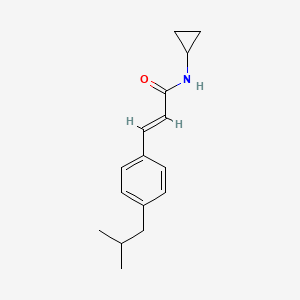
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2479766.png)
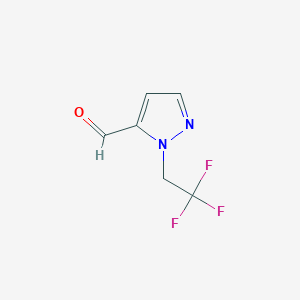
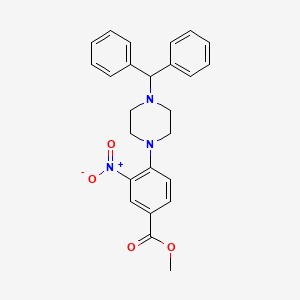
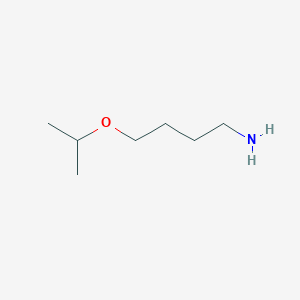
![tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate](/img/structure/B2479773.png)
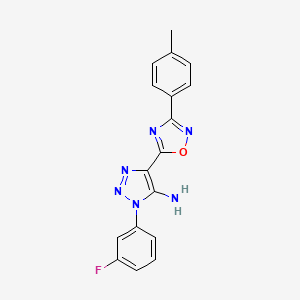
![N-(2-methoxybenzyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2479777.png)
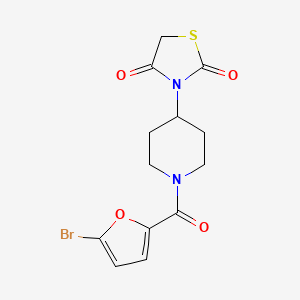
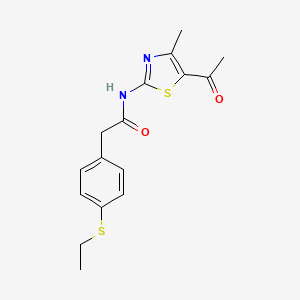
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2479783.png)